molecular formula C23H22ClFN4O2 B2940467 N-(2-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1251573-36-0

N-(2-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No. B2940467
CAS RN: 1251573-36-0
M. Wt: 440.9
InChI Key: SZWOHJJDILLQBG-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, also known as CFTR modulator, is a small molecule compound that is used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR modulators have shown promising results in improving the function of CFTR protein, which is defective in cystic fibrosis patients.

Mechanism of Action

N-(2-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide modulators work by binding to the N-(2-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide protein and improving its function. The exact mechanism of action of N-(2-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide modulators is not fully understood, but it is believed that these compounds stabilize the open state of the N-(2-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide protein, allowing chloride ions to flow through the channel.
Biochemical and Physiological Effects:
N-(2-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide modulators have been shown to improve the function of N-(2-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide protein in vitro and in vivo. These compounds have been shown to increase chloride transport across the cell membrane, leading to improved hydration of the airway surface liquid in cystic fibrosis patients. N-(2-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide modulators have also been shown to improve lung function and reduce the frequency of pulmonary exacerbations in cystic fibrosis patients.

Advantages and Limitations for Lab Experiments

N-(2-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide modulators have several advantages for lab experiments. These compounds are highly specific for N-(2-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide protein and do not affect other ion channels. N-(2-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide modulators are also easy to use and can be administered to cells or animals in vitro or in vivo. However, N-(2-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide modulators have some limitations for lab experiments. These compounds are expensive and require expertise in organic chemistry for synthesis. N-(2-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide modulators also have limited solubility in water, which can affect their bioavailability.

Future Directions

For N-(2-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide modulator research include the development of new compounds with improved efficacy and safety profiles, the identification of new drug targets for cystic fibrosis, and the optimization of dosing regimens for N-(2-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide modulators. Additionally, N-(2-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide modulators may have potential applications in other diseases involving ion channel dysfunction, such as chronic obstructive pulmonary disease and asthma.

Synthesis Methods

The synthesis of N-(2-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide modulator involves several steps, starting from the synthesis of 2-chloro-4-fluorobenzylamine and 6-phenoxypyrimidine-4-carboxylic acid. These two compounds are then reacted with piperidine-4-carboxylic acid to produce the desired N-(2-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide modulator compound. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-(2-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide modulators have been extensively used in scientific research to study the function of N-(2-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide protein. These compounds have shown promising results in improving the function of N-(2-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide protein, which is defective in cystic fibrosis patients. N-(2-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide modulators have been used to study the structure and function of N-(2-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide protein, as well as to identify new drug targets for cystic fibrosis.

properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN4O2/c24-20-12-18(25)7-6-17(20)14-26-23(30)16-8-10-29(11-9-16)21-13-22(28-15-27-21)31-19-4-2-1-3-5-19/h1-7,12-13,15-16H,8-11,14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWOHJJDILLQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=C(C=C(C=C2)F)Cl)C3=CC(=NC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

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